molecular formula C10H9N3OS B5642591 Acetamide, 2-(4-quinazolinylthio)-

Acetamide, 2-(4-quinazolinylthio)-

Cat. No.: B5642591
M. Wt: 219.27 g/mol
InChI Key: YBBDLXHTULZSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(4-quinazolinylthio)-: is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H9N3OS and a molecular weight of 219.26 g/mol . It is characterized by the presence of a quinazoline ring system attached to an acetamide group via a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(4-quinazolinylthio)- can be achieved through various methods. One common approach involves the reaction of 2-chloroquinazoline with thiourea to form 2-(4-quinazolinylthio)acetamide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Acetamide, 2-(4-quinazolinylthio)- .

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2-(4-quinazolinylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-quinazolinylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting key biological pathways. For example, it may inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth. By blocking these enzymes, the compound can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

Uniqueness: Acetamide, 2-(4-quinazolinylthio)- is unique due to its specific quinazoline-thioacetamide structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBDLXHTULZSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.